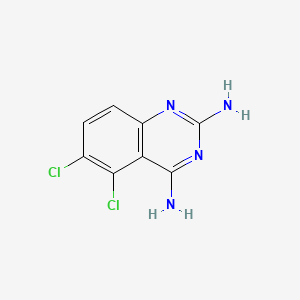

2,4-Quinazolinediamine, 5,6-dichloro-

Description

Historical Trajectory of Quinazoline (B50416) Scaffolds in Medicinal Chemistry and Chemical Biology

The quinazoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for ligands targeting a wide array of biological targets. nih.govresearchgate.net The history of quinazoline derivatives in pharmacology is rich and varied, with research uncovering a broad spectrum of biological activities. mdpi.comnih.gov These compounds, both naturally occurring alkaloids and synthetic derivatives, have been investigated for decades. researchgate.net

Early investigations revealed the potential of quinazolines to act as central nervous system depressants, but their therapeutic applications have since expanded dramatically. nih.govresearchgate.net The scaffold's true prominence emerged with the discovery of its potent and diverse pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. mdpi.comnih.gov This versatility stems from the quinazoline core's ability to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with various enzymes and receptors.

A pivotal moment in the history of quinazolines was the development of tyrosine kinase inhibitors (TKIs) for cancer therapy. mdpi.com Compounds like Gefitinib (B1684475) and Lapatinib, which feature a 4-aminoquinazoline core, demonstrated the scaffold's effectiveness in targeting the ATP-binding site of epidermal growth factor receptor (EGFR), thereby inhibiting cancer cell proliferation. wikipedia.orgmdpi.com This success spurred extensive research into quinazoline-based agents, cementing the scaffold's status as a highly valuable pharmacophore in modern drug discovery. semanticscholar.org

Table 1: Examples of Commercially Available Drugs Featuring the Quinazoline Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Gefitinib | Anticancer | EGFR Tyrosine Kinase Inhibitor |

| Lapatinib | Anticancer | Dual EGFR and HER2 Tyrosine Kinase Inhibitor |

| Prazosin | Antihypertensive | α1-Adrenergic Receptor Blocker |

| Trimetrexate | Anticancer/Antiprotozoal | Dihydrofolate Reductase Inhibitor |

Academic Rationale for Investigating Halogenated Quinazoline Derivatives

The introduction of halogen atoms onto the quinazoline scaffold is a well-established and powerful strategy in medicinal chemistry. mdpi.com Halogenated quinazolines are not only targets of biological interest themselves but also serve as crucial synthetic intermediates for the construction of more complex, polysubstituted derivatives. mdpi.com The academic rationale for their investigation is twofold, encompassing both synthetic utility and the modulation of pharmacological properties.

From a synthetic perspective, chlorine, bromine, and iodine atoms on the quinazoline ring are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. mdpi.com Methods such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow chemists to readily introduce new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of analogues that would be difficult to synthesize otherwise. mdpi.com This synthetic flexibility is paramount for structure-activity relationship (SAR) studies, where systematic modification of the scaffold is required to optimize biological activity.

From a pharmacodynamic and pharmacokinetic standpoint, halogens can significantly alter a molecule's properties. They can increase lipophilicity, which may enhance membrane permeability and cell uptake. Furthermore, the high electronegativity of halogens, particularly fluorine and chlorine, can modulate the electronic environment of the aromatic system, influencing binding interactions with biological targets through mechanisms like hydrogen bonding or halogen bonding. Research has shown that the addition of a chlorine atom to a quinoline (B57606) system, a related scaffold, can lead to a significant increase in antiproliferative activity. umich.edu

Research Significance of the 2,4-Diamino- and 5,6-dichloro- Substitution Patterns

The specific substitution pattern of 2,4-Quinazolinediamine, 5,6-dichloro- is highly significant, as both the diamino and dichloro functionalities have been linked to potent biological effects.

The 2,4-diaminoquinazoline core is a recognized pharmacophore associated with a range of therapeutic activities. semanticscholar.org This arrangement is critical for the activity of certain antimalarial agents, which have shown efficacy against drug-resistant strains of Plasmodium falciparum. nih.gov In oncology, 2,4-diaminoquinazoline derivatives have been explored as inhibitors of various targets. Some act as Wnt signaling inhibitors, suppressing the growth of gastric cancer cells by targeting the transcription factor Lef1. nih.govnih.gov Others have been designed as tubulin polymerization inhibitors, a mechanism distinct from the kinase inhibition typically associated with quinazolines. umich.edu The two amino groups provide key hydrogen bond donor and acceptor sites that facilitate binding to diverse biological targets. digitellinc.com The synthesis of these compounds often involves a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from a 2,4-dichloroquinazoline (B46505) precursor, where the chlorine at position 4 is typically more reactive and is substituted first. nih.govresearchgate.netacs.org

The 5,6-dichloro substitution pattern on the quinazoline's benzene (B151609) ring is less common in widely commercialized drugs but is of significant academic interest for its potential to enhance potency and modulate selectivity. Halogenation in this region directly influences the electronic properties of the fused aromatic system. A study on 2,4-diamino-5-chloro-6-substituted quinazolines demonstrated that compounds with this arrangement exhibited potent antineoplastic activity against L1210 Leukemia and B16 melanoma cells, as well as strong antimalarial effects. nih.gov These findings suggest that the presence of chlorine at position 5 is compatible with, and potentially enhances, the biological activity conferred by the 2,4-diamino core. The addition of a second chlorine atom at position 6 would further increase the lipophilicity and electron-withdrawing nature of the benzene portion of the molecule, which could lead to altered target binding or pharmacokinetic properties.

Table 2: Investigated Biological Activities of 2,4-Diaminoquinazoline Derivatives

| Substitution Pattern | Investigated Activity | Biological Target/Model | Reference |

|---|---|---|---|

| 2,4-Diamino-6-substituted | Antimalarial | Plasmodium falciparum, Plasmodium vivax | nih.gov |

| 2,4-Diamino | Anticancer (Gastric) | Wnt Signaling Pathway (Lef1) | nih.govnih.gov |

| 2,4-Diamino-5-chloro-6-substituted | Antineoplastic, Antimalarial | L1210 Leukemia cells, P. berghei | nih.gov |

| 2-Anilino-4-amino | Antimalarial | Plasmodium falciparum | acs.org |

| 2,4-Diamino | Anticancer | Tubulin Polymerization | umich.edu |

Current Research Landscape and Identified Gaps in Understanding 2,4-Quinazolinediamine, 5,6-dichloro-

The current research landscape for quinazoline-based compounds is vibrant and expansive, with continuous efforts to synthesize and evaluate new derivatives for various diseases, particularly cancer and infectious diseases. mdpi.comsemanticscholar.org The focus often lies on modifying the substitution patterns at the 2, 4, 6, and 7 positions to optimize target specificity and drug-like properties. mdpi.com The 2,4-diamino scaffold, in particular, continues to be explored for its potential to overcome drug resistance and to target novel biological pathways beyond kinase inhibition. nih.govacs.org

Despite the extensive research into the broader families of halogenated and 2,4-diamino-substituted quinazolines, a significant gap exists in the academic literature regarding the specific compound 2,4-Quinazolinediamine, 5,6-dichloro- . While studies on related molecules, such as 5-chloro-6-substituted analogues, provide strong rationale for its potential bioactivity, comprehensive investigations dedicated to this precise molecule are not widely reported. nih.gov

The identified gaps in understanding include:

Detailed Synthesis and Characterization: While general synthetic routes can be inferred, specific, optimized protocols for the synthesis of 2,4-Quinazolinediamine, 5,6-dichloro- and its full physicochemical characterization are not readily available in public-domain literature.

Biological Target Identification: The primary biological target(s) of this specific compound remain unknown. It is unclear whether it would act as a kinase inhibitor, an antimalarial, a Wnt signaling modulator, or if it possesses an entirely different mechanism of action.

Structure-Activity Relationship (SAR): There is no systematic SAR study that elucidates the specific contribution of the 5,6-dichloro pattern compared to other halogenation patterns (e.g., 6,7-dichloro) or mono-chloro derivatives when combined with the 2,4-diamino core.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the molecule have not been characterized.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50546-08-2 |

|---|---|

Molecular Formula |

C8H6Cl2N4 |

Molecular Weight |

229.06 g/mol |

IUPAC Name |

5,6-dichloroquinazoline-2,4-diamine |

InChI |

InChI=1S/C8H6Cl2N4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14) |

InChI Key |

MKUYNZIAFJYAGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Quinazolinediamine, 5,6 Dichloro

Primary Synthetic Routes to the 5,6-dichloroquinazoline Core Structure

The formation of the bicyclic quinazoline (B50416) scaffold with the specific 5,6-dichloro substitution pattern is a critical phase in the synthesis of the target compound. This typically begins with a suitably substituted benzene (B151609) ring precursor, which is then elaborated to form the fused pyrimidine (B1678525) ring.

Cyclization Reactions for Quinazoline Ring Formation

A common and effective strategy for the construction of the quinazoline ring system involves the cyclization of anthranilic acid derivatives. For the synthesis of the 5,6-dichloro-substituted core, the key starting material is 4,5-dichloroanthranilic acid. This precursor contains the necessary vicinal chlorine atoms on the benzene ring.

The cyclization is typically achieved by reacting 4,5-dichloroanthranilic acid with a one-carbon synthon that will provide the C-2 and N-3 atoms of the quinazoline ring. A widely used reagent for this purpose is urea (B33335) (CO(NH₂)₂). Upon heating, urea condenses with the anthranilic acid derivative to form 5,6-dichloroquinazoline-2,4(1H,3H)-dione. This dione (B5365651) serves as a stable and key intermediate for further transformations.

An alternative route to the quinazoline core can begin from 2-amino-4,5-dichlorobenzonitrile. This starting material can be cyclized with guanidine (B92328) carbonate or dicyandiamide (B1669379) at elevated temperatures to directly form a 2,4-diamino-5,6-dichloroquinazoline derivative, though this route can sometimes result in modest yields and require harsh reaction conditions. researchgate.net

Strategies for Incorporating Vicinal Dichloro- Substitution

The successful synthesis of the target compound is contingent on the availability of the appropriately substituted precursor, 4,5-dichloroanthranilic acid. A plausible synthetic route to this intermediate begins with 1,2-dichloro-4-nitrobenzene. wikipedia.org The nitro group in this commercially available starting material can be reduced to an amine, yielding 3,4-dichloroaniline. Standard methods for the reduction of aromatic nitro groups, such as catalytic hydrogenation or reduction with metals like iron or tin in acidic media, are effective.

Following the formation of 3,4-dichloroaniline, the next step is the introduction of a carboxylic acid group at the position ortho to the amino group. This can be achieved through various methods, including ortho-lithiation followed by carboxylation with carbon dioxide, or through a Sandmeyer-type reaction sequence involving diazotization of the aniline (B41778) and subsequent cyanation, followed by hydrolysis of the resulting nitrile to a carboxylic acid.

An alternative, though potentially less regioselective, approach is the direct chlorination of anthranilic acid. While the chlorination of anthranilic acid has been reported to yield 3,5-dichloroanthranilic acid, modification of reaction conditions, such as the choice of chlorinating agent and solvent, could potentially favor the formation of the desired 4,5-dichloro isomer. orgsyn.orgprepchem.com

Amination Protocols at the C-2 and C-4 Positions

With the 5,6-dichloroquinazoline core established in the form of 5,6-dichloroquinazoline-2,4(1H,3H)-dione, the next stage is the introduction of the amino groups at the C-2 and C-4 positions. This is typically achieved by first converting the dione to a more reactive intermediate.

Direct Amination Reactions

While direct amination of the quinazoline-2,4-dione is not a common strategy due to the low reactivity of the carbonyl groups, direct C-H amination of a pre-functionalized quinazoline ring is a known transformation in some contexts, though less applicable to this specific synthesis.

Conversion from Precursor Functional Groups (e.g., Chloro-, Alkoxy-)

The most prevalent and efficient method for introducing amino groups at the C-2 and C-4 positions is through the nucleophilic aromatic substitution (SNAr) of a corresponding di-chloro precursor. The 5,6-dichloroquinazoline-2,4(1H,3H)-dione intermediate is first converted to 2,4,5,6-tetrachloroquinazoline (B11716306). This is typically accomplished by heating the dione with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base. google.com

The resulting 2,4,5,6-tetrachloroquinazoline is a highly reactive species that readily undergoes nucleophilic substitution. The chlorine atoms at the C-2 and C-4 positions are significantly more labile than those on the benzene ring due to the electron-withdrawing effect of the pyrimidine ring nitrogens.

The amination of the 2,4-dichloroquinazoline (B46505) moiety is generally a stepwise process due to the differential reactivity of the C-4 and C-2 positions. The C-4 position is typically more susceptible to nucleophilic attack than the C-2 position. This regioselectivity allows for the controlled and sequential introduction of amino groups.

The first amination step, targeting the C-4 position, can often be carried out under milder conditions, such as reacting the tetrachloroquinazoline with an ammonia (B1221849) source (e.g., ammonia in a suitable solvent like dioxane or isopropanol) at or below room temperature. This yields the 2,5,6-trichloro-4-aminoquinazoline intermediate.

The second amination at the C-2 position generally requires more forcing conditions, such as higher temperatures, to overcome the reduced reactivity of this position after the introduction of the first amino group. Heating the 2,5,6-trichloro-4-aminoquinazoline with an ammonia source will then furnish the final product, 2,4-Quinazolinediamine, 5,6-dichloro-. researchgate.net

The following table summarizes the key synthetic transformations:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4,5-Dichloroanthranilic acid | Urea | 5,6-Dichloroquinazoline-2,4(1H,3H)-dione | Cyclization |

| 5,6-Dichloroquinazoline-2,4(1H,3H)-dione | POCl₃ | 2,4,5,6-Tetrachloroquinazoline | Chlorination |

| 2,4,5,6-Tetrachloroquinazoline | NH₃ (mild conditions) | 2,5,6-Trichloro-4-aminoquinazoline | Nucleophilic Aromatic Substitution |

| 2,5,6-Trichloro-4-aminoquinazoline | NH₃ (forcing conditions) | 2,4-Quinazolinediamine, 5,6-dichloro- | Nucleophilic Aromatic Substitution |

Mechanistic Elucidation of Key Synthetic Steps

The synthesis of 2,4-Quinazolinediamine, 5,6-dichloro- relies on well-established reaction mechanisms in organic chemistry.

The initial cyclization of 4,5-dichloroanthranilic acid with urea likely proceeds through a nucleophilic attack of the amino group of the anthranilic acid on one of the carbonyl carbons of urea, followed by an intramolecular cyclization and dehydration to form the stable quinazoline-2,4-dione ring.

The chlorination of the 5,6-dichloroquinazoline-2,4(1H,3H)-dione with phosphorus oxychloride involves the conversion of the carbonyl groups into more reactive chloro-imidate or di-chloro functionalities, which are then susceptible to displacement.

The subsequent amination at the C-4 and C-2 positions occurs via a nucleophilic aromatic substitution (SNAr) mechanism. The high electrophilicity of these carbon atoms, induced by the adjacent nitrogen atoms of the pyrimidine ring, facilitates the attack of the nucleophilic ammonia. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The subsequent departure of the chloride leaving group restores the aromaticity of the quinazoline ring, yielding the aminated product. The greater reactivity of the C-4 position is attributed to better stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at this position.

Transition State Analysis in Quinazoline Annulation

The regioselectivity observed in the amination of 5,6-dichloro-2,4-dichloroquinazoline can be rationalized through transition state analysis, often employing computational methods such as Density Functional Theory (DFT). mdpi.com For the parent 2,4-dichloroquinazoline, DFT calculations have shown that the carbon atom at the 4-position possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C2 position. mdpi.com This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.

Kinetic Studies of Amination Reactions

The sequential nature of the amination, with the first substitution at C4 being significantly faster than the second at C2, is a key kinetic feature. After the first amination at C4, the electron-donating amino group deactivates the quinazoline ring towards further nucleophilic attack, thus making the displacement of the second chlorine atom at C2 more challenging and requiring more forcing conditions, such as higher temperatures or longer reaction times. The rate constants for the two steps (k₁ for C4 amination and k₂ for C2 amination) would reflect this difference, with k₁ >> k₂.

Optimization of Reaction Parameters and Scalability for Research Applications

The efficient synthesis of 5,6-dichloro-2,4-quinazolinediamine for research purposes necessitates the careful optimization of reaction parameters to maximize yield and purity, while ensuring the scalability of the process.

Solvent Effects and Temperature Optimization

The choice of solvent plays a crucial role in the amination steps. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane are commonly employed as they can effectively solvate the charged intermediates formed during the SNAr mechanism. The solubility of the quinazoline starting materials and intermediates is also a critical factor in solvent selection.

Temperature is a key parameter for controlling the regioselectivity and reaction rate. The first amination at the C4 position can often be achieved at or slightly above room temperature. In contrast, the second amination at the less reactive C2 position typically requires elevated temperatures to proceed at a reasonable rate. The optimization of temperature involves finding a balance between achieving a satisfactory reaction rate and minimizing the formation of impurities that can arise from side reactions at higher temperatures.

Table 1: Illustrative Solvent and Temperature Effects on the First Amination (C4) of a Dichloroquinazoline Derivative (Note: This table is illustrative and based on general principles of quinazoline chemistry, as specific data for the 5,6-dichloro derivative is not available.)

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 4-amino product (%) |

| 1 | Dioxane | 25 | 24 | 75 |

| 2 | Dioxane | 50 | 8 | 85 |

| 3 | DMF | 25 | 18 | 80 |

| 4 | DMF | 50 | 6 | 90 |

| 5 | THF | 25 | 48 | 60 |

| 6 | THF | 66 (reflux) | 12 | 70 |

Yield Enhancement and Purity Control Methodologies

To enhance the yield of 5,6-dichloro-2,4-quinazolinediamine, several factors can be optimized. The stoichiometry of the amine nucleophile is important; an excess of the amine can be used to drive the reaction to completion. The choice of the base, if required to neutralize the HCl formed during the reaction, can also influence the outcome.

Purity control is paramount, particularly in the context of synthesizing compounds for biological evaluation. The sequential nature of the amination allows for a degree of control. By carefully controlling the reaction conditions for the first amination (e.g., lower temperature and shorter reaction time), the formation of the undesired 2-amino-4-chloro isomer and the disubstituted product can be minimized. Purification of the intermediate 2-chloro-5,6-dichloroquinazolin-4-amine before the second amination can also lead to a purer final product.

Chromatographic techniques, such as column chromatography, are often employed for the purification of the final compound and its intermediates. Recrystallization is another effective method for obtaining highly pure material, provided a suitable solvent system can be identified.

Table 2: Illustrative Methodologies for Yield Enhancement and Purity Control (Note: This table is illustrative and based on general principles of quinazoline chemistry, as specific data for the 5,6-dichloro derivative is not available.)

| Parameter | Method | Rationale | Expected Outcome |

| Yield Enhancement | Use of excess amine (e.g., 3-5 equivalents) | Le Chatelier's principle; drives the equilibrium towards product formation. | Increased conversion of the starting material and higher isolated yield. |

| Optimization of reaction time | Ensures complete reaction without significant degradation of the product. | Maximized yield of the desired product. | |

| Purity Control | Stepwise temperature increase for sequential amination | Exploits the difference in reactivity between C4 and C2 to achieve regioselectivity. | Minimized formation of isomeric byproducts. |

| Intermediate purification | Removes impurities before the final reaction step. | Higher purity of the final 5,6-dichloro-2,4-quinazolinediamine. | |

| Recrystallization of final product | Selectively crystallizes the desired compound, leaving impurities in the mother liquor. | High-purity final product suitable for further applications. |

Structure Activity Relationship Sar and Rational Design Strategies for 2,4 Quinazolinediamine, 5,6 Dichloro Analogs

Systematic Exploration of Substituent Effects on the Quinazoline (B50416) Core

The quinazoline nucleus serves as a versatile template for chemical modification, and alterations to its core structure can profoundly influence biological activity. The strategic placement of substituents allows for the fine-tuning of electronic, steric, and lipophilic properties, thereby modulating interactions with biological targets.

Impact of Halogen Position and Type at C-5 and C-6

The presence and nature of halogen substituents at the C-5 and C-6 positions of the 2,4-quinazolinediamine scaffold are critical determinants of its biological activity. The electron-withdrawing nature of halogens can significantly alter the electron density of the quinazoline ring system, influencing its reactivity and potential for intermolecular interactions. The specific position of the halogen atoms is also crucial, as it dictates the spatial arrangement of these electronic effects and can impact binding to target proteins.

Studies on related quinazoline derivatives have shown that the type of halogen (e.g., fluorine, chlorine, bromine) can modulate activity. For instance, in some series, a chloro substituent has been found to be optimal for activity, while in others, a bromo or fluoro group may be preferred. This variation is often attributed to a combination of factors including the atom's size, electronegativity, and ability to form halogen bonds. The 5,6-dichloro substitution pattern, in particular, creates a distinct electronic environment on the benzene (B151609) portion of the quinazoline core that can be pivotal for target engagement.

Modifications at Other Quinazoline Positions (e.g., C-7, C-8)

For example, the introduction of a piperazine (B1678402) ring at the C-7 position of a 4-chlorophenethylaminoquinazoline derivative was found to enhance inhibitory activities toward both TNF-alpha production and T cell proliferation. nih.gov The nature of the substituent on the piperazine ring was also shown to be important, with smaller N-substituents being favorable for the inhibition of TNF-alpha production. nih.gov This highlights the potential for significant activity modulation through substitution at positions other than C-5 and C-6.

In another study focusing on 2,4-diamino-6-substituted quinazolines, various thio, sulfinyl, and sulfonyl groups were introduced at the C-6 position, demonstrating that this position is also amenable to modification and can influence biological activity against different strains of Plasmodium falciparum. researchgate.net These findings underscore the importance of a comprehensive exploration of the entire quinazoline scaffold to develop a complete SAR profile.

Functional Role of the 2-Amino and 4-Amino Groups in Biological Activity

The 2-amino and 4-amino groups of the 2,4-quinazolinediamine core are not merely passive substituents but play active and crucial roles in the molecule's interaction with its biological targets. Their ability to participate in hydrogen bonding and their conformational flexibility are key to their function.

Conformational Flexibility and Hydrogen Bonding Potential

The introduction of an aryl amino moiety at the C-2 position of the quinazoline ring, for instance, has been suggested to significantly increase the binding ability of these compounds with receptors like EGFR tyrosine kinase or DNA through the formation of hydrogen bonds. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the preferred conformations and the electronic factors that govern the hydrogen bonding capabilities of these amino groups. nih.gov The planarity of the quinazolinediamine system, influenced by its substituents, can also affect the accessibility of these groups for hydrogen bonding.

Derivatization of Amine Groups and Activity Alterations

Modification of the 2-amino and 4-amino groups through derivatization is a common strategy to probe their role in biological activity and to optimize the pharmacological properties of the lead compound. A wide array of substituents can be introduced at these positions, leading to significant alterations in potency, selectivity, and pharmacokinetic profiles.

For example, in a series of 2-anilino-4-alkylaminoquinazoline derivatives, the introduction of different substituents on the anilino group at the C-2 position and varying the alkylamino side chain at the C-4 position resulted in a range of antitumor activities. mdpi.com Specifically, compounds with a 4-nitro substitution on the phenyl ring at the N-2 position showed favorable anticancer activity. mdpi.com This demonstrates that even subtle changes to the substituents on the amino groups can have a profound impact on the biological response. The regioselectivity of these substitutions is also a critical factor, with different biological profiles observed for isomers with substituents at the N-2 versus the N-4 position. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, untested compounds and to guide the rational design of more potent analogs.

Development of Predictive Models for Biological Potency

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in understanding the correlation between the chemical structure of 2,4-Quinazolinediamine, 5,6-dichloro- analogs and their biological potency. These models translate the complex interplay of molecular properties into mathematical equations, providing a predictive framework for the design of novel, more active compounds.

QSAR studies on quinazoline derivatives have demonstrated the utility of this approach in drug design. nih.gov For a series of 2,4-disubstituted 6-fluoroquinolines, a robust QSAR model was developed that successfully related their chemical structures to their antiplasmodial activities. nih.gov This model highlighted the importance of specific physicochemical properties in determining the biological effect. nih.gov While specific QSAR models for 5,6-dichloro-2,4-quinazolinediamine are not extensively reported in publicly available literature, the principles from studies on analogous structures can be applied.

The development of a predictive QSAR model for 5,6-dichloro-2,4-quinazolinediamine analogs would typically involve the following steps:

Data Set Compilation: A series of analogs with varying substituents at different positions of the quinazoline core would be synthesized and their biological activities (e.g., IC50 values against a specific kinase) determined.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each analog.

Model Generation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to establish a correlation between the descriptors and the biological activity.

Model Validation: The predictive power of the generated QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Such a model would enable the in silico screening of virtual compounds, prioritizing the synthesis of analogs with the highest predicted potency and thereby accelerating the drug discovery process.

Identification of Key Physico-chemical Descriptors for Activity

The biological activity of 2,4-Quinazolinediamine, 5,6-dichloro- analogs is governed by a combination of their physico-chemical properties, which dictate their interaction with the biological target, as well as their absorption, distribution, metabolism, and excretion (ADME) profiles. Identifying the key descriptors for activity is a primary outcome of SAR and QSAR studies.

Based on studies of related quinazoline-based kinase inhibitors, several physico-chemical descriptors are likely to be critical for the activity of 5,6-dichloro-2,4-quinazolinediamine analogs:

Electronic Effects: The presence of the two chlorine atoms at the 5- and 6-positions of the quinazoline ring significantly influences the electron distribution of the scaffold. These electron-withdrawing groups can impact the pKa of the amino groups at the 2- and 4-positions, which are often involved in crucial hydrogen bonding interactions with the target protein, such as the hinge region of kinases. semanticscholar.org

Steric Factors: The size and shape of the substituents are critical for achieving a complementary fit within the binding site of the target. Bulky substituents may cause steric hindrance, while smaller, appropriately shaped groups can enhance binding affinity. Molecular docking studies on related quinazoline inhibitors have provided insights into the optimal steric requirements for potent inhibition. nih.gov

Hydrogen Bonding Capacity: The amino groups at the 2- and 4-positions are key hydrogen bond donors and acceptors. Their ability to form stable hydrogen bonds with the target protein is often a primary determinant of binding affinity.

The following table summarizes the potential impact of key physico-chemical descriptors on the biological activity of 2,4-Quinazolinediamine, 5,6-dichloro- analogs.

| Descriptor | Potential Impact on Biological Activity |

| Electronic Properties (e.g., Hammett constants of substituents) | Modulates the pKa of the amino groups, influencing hydrogen bonding interactions with the target. |

| Hydrophobicity (LogP) | Affects cell permeability and binding to hydrophobic pockets in the target protein. |

| Steric Parameters (e.g., molar refractivity, van der Waals volume) | Determines the complementarity of the ligand with the binding site; can lead to steric clashes or favorable van der Waals interactions. |

| Hydrogen Bond Donors/Acceptors | Crucial for forming specific interactions with key amino acid residues in the target's active site. |

Principles of Rational Design for Lead Optimization Based on SAR Data

The insights gained from SAR studies provide a solid foundation for the rational design of improved analogs of 2,4-Quinazolinediamine, 5,6-dichloro-. Lead optimization focuses on enhancing potency, selectivity, and ADME properties through targeted chemical modifications.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties while retaining the key pharmacophoric features of the original lead compound. nih.gov

Scaffold hopping involves replacing the core molecular framework, in this case, the 5,6-dichloro-2,4-quinazolinediamine scaffold, with a structurally different core that maintains a similar three-dimensional arrangement of the key interacting groups. This can lead to the discovery of compounds with completely novel intellectual property, improved synthetic accessibility, or better pharmacokinetic profiles. For kinase inhibitors, a common scaffold hopping strategy involves replacing the quinazoline core with other heterocyclic systems known to interact with the hinge region of kinases, such as quinolines, pyrimidines, or indazoles.

The 5,6-dichloro substituents: Replacing one or both chlorine atoms with other halogen atoms (e.g., fluorine, bromine) or small lipophilic groups (e.g., methyl, trifluoromethyl) to fine-tune electronic and steric properties.

The 2- and 4-amino groups: Modifying these groups with different amines or introducing bioisosteres of the amine functionality to alter hydrogen bonding patterns and solubility.

Substituents on the amino groups: Replacing aromatic or aliphatic side chains with bioisosteric rings or functional groups to optimize interactions with specific sub-pockets of the target's binding site.

The following table provides examples of potential scaffold hopping and bioisosteric replacement strategies for 2,4-Quinazolinediamine, 5,6-dichloro-.

| Original Moiety | Potential Scaffold Hop/Bioisostere | Rationale |

| 5,6-Dichloro-quinazoline core | 5,6-Dichloro-quinoline, 6,7-Dichloro-quinoxaline | Explore novel hinge-binding scaffolds with altered physico-chemical properties. |

| Chlorine atom | Fluorine, Bromine, Methyl, Trifluoromethyl | Modulate electronic effects, lipophilicity, and metabolic stability. |

| Primary amine (-NH2) | Hydroxylamine (-NHOH), N-methyl amine (-NHCH3) | Alter hydrogen bonding capacity and pKa. |

Fragment-Based Drug Design (FBDD) Approaches to Quinazoline Derivatives

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. rsc.org This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to the target protein. Hits from this screen are then optimized and grown into more potent lead compounds.

For the development of inhibitors based on the 2,4-Quinazolinediamine, 5,6-dichloro- scaffold, an FBDD approach could be implemented as follows:

Fragment Screening: A library of diverse chemical fragments would be screened against the target protein (e.g., a specific kinase) to identify those that bind, even with low affinity.

Hit Characterization: The binding mode of the identified fragment hits would be determined using biophysical techniques such as X-ray crystallography or NMR spectroscopy.

Fragment Linking or Growing:

Fragment Growing: A validated fragment hit could be elaborated by adding chemical functionalities that extend into adjacent binding pockets, guided by structural information. For instance, a fragment that binds to the hinge region could be grown to incorporate the 5,6-dichloro-2,4-quinazolinediamine scaffold.

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein can be chemically linked together to create a larger, higher-affinity molecule.

The 5,6-dichloro-quinazoline moiety itself could be considered a fragment that effectively interacts with the hinge region of many kinases. An FBDD strategy could involve identifying other fragments that bind to nearby hydrophobic or allosteric pockets and then linking them to the 5,6-dichloro-2,4-quinazolinediamine core to generate highly potent and selective inhibitors.

Theoretical and Computational Chemistry Approaches to 2,4 Quinazolinediamine, 5,6 Dichloro

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which govern molecular structure, stability, and reactivity. Density Functional Theory (DFT) is a common and effective method for such investigations. mdpi.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the energy of the structure to find its equilibrium state. For quinazoline (B50416) derivatives, DFT functionals such as ωB97X-D with a basis set like 6-31G(d) are employed to perform these calculations. nih.gov The inclusion of dispersion corrections is important for accurately modeling non-covalent interactions. nih.gov

Conformational analysis explores different spatial arrangements (conformers) of the molecule that can arise from the rotation of single bonds. For 5,6-dichloro-2,4-quinazolinediamine, this would involve analyzing the rotation of the amino groups at positions 2 and 4. The relative energies of different conformers are calculated to identify the most stable, or ground-state, conformation. These calculations can be performed in a simulated gas phase or by incorporating a solvent model, such as the Conductor-like Polarizable Continuum Model (C-PCM), to better represent the molecule's structure in a solution. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for 5,6-dichloro-2,4-quinazolinediamine This table illustrates typical data obtained from geometry optimization calculations. Values are hypothetical.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-N3 | 1.38 | |

| C4-N3 | 1.39 | |

| C4-C4a | 1.42 | |

| C5-C6 | 1.38 | |

| C5-Cl | 1.74 | |

| C6-Cl | 1.74 | |

| **Bond Angles (°) ** | ||

| C2-N3-C4 | 117.5 | |

| N1-C2-N3 | 123.0 | |

| N3-C4-C4a | 121.0 | |

| C4a-C5-C6 | 120.5 | |

| Dihedral Angles (°) | ||

| N1-C2-N3-C4 | 179.8 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive.

For related compounds like 2,4-dichloroquinazoline (B46505), DFT calculations have shown that the LUMO coefficient is higher at the C4 position than at the C2 position. nih.govresearchgate.net This indicates that the C4 carbon is more electrophilic and thus more susceptible to nucleophilic attack, which explains the observed regioselectivity in substitution reactions. nih.govresearchgate.net A similar analysis for 5,6-dichloro-2,4-quinazolinediamine would predict the most likely sites for electrophilic and nucleophilic reactions. Global reactivity descriptors, such as chemical hardness, potential, and electrophilicity index, can also be derived from HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors This table presents typical data derived from FMO analysis. Values are hypothetical.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Global Hardness (η) | 2.35 |

| Chemical Potential (μ) | -4.15 |

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. mdpi.com It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations with Biological Macromolecules

To understand how 5,6-dichloro-2,4-quinazolinediamine might function as a therapeutic agent, computational methods are used to simulate its interaction with biological targets like proteins or enzymes.

Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of a ligand when it binds to a target macromolecule. ekb.egresearchgate.net Docking algorithms place the ligand into the active site of a protein and score the different poses based on factors like steric fit and intermolecular forces. This method is instrumental in virtual screening and rational drug design. nih.gov

For quinazoline derivatives, docking studies have been used to investigate their binding to targets such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.govsemanticscholar.org These studies reveal specific "interaction fingerprints," detailing the key amino acid residues involved in binding. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, studies on similar inhibitors have shown that a key hydrogen bond often forms between a nitrogen atom on the quinazoline ring and a backbone amide of a specific methionine residue (e.g., Met 769 in EGFR-TK) in the kinase hinge region. nih.govsemanticscholar.org Docking 5,6-dichloro-2,4-quinazolinediamine into a relevant protein target would provide a hypothesis for its binding mechanism.

Table 3: Hypothetical Docking Interaction Fingerprint for 5,6-dichloro-2,4-quinazolinediamine with a Kinase Target This table illustrates the type of data generated from a molecular docking simulation. The target and residues are hypothetical.

| Ligand Atom | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| N1 (Quinazoline) | MET 793 (Backbone NH) | Hydrogen Bond | 2.9 |

| NH2 (at C4) | THR 854 (Sidechain OH) | Hydrogen Bond | 3.1 |

| NH2 (at C2) | GLU 762 (Sidechain C=O) | Hydrogen Bond | 3.0 |

| Quinazoline Ring | LEU 718 | Hydrophobic | 3.8 |

| Dichloro-phenyl Ring | ALA 743 | Hydrophobic | 4.1 |

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the complex. semanticscholar.org A stable binding mode is typically characterized by minimal root-mean-square deviation (RMSD) of the ligand from its initial docked pose over the course of the simulation.

From MD trajectories, binding free energies (ΔG_binding) can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). semanticscholar.org These calculations provide a more accurate estimation of binding affinity than docking scores alone and often show good correlation with experimental values like IC50 or Ki. nih.govresearchgate.net The binding free energy is typically decomposed into contributions from van der Waals forces, electrostatic interactions, and solvation energy, revealing the primary forces driving the ligand-protein association. researchgate.net

Table 4: Hypothetical Binding Free Energy Components (MM/GBSA) This table shows a sample breakdown of energy contributions to ligand binding. Values are hypothetical.

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -21.3 |

| Polar Solvation Energy (ΔG_pol) | +30.8 |

| Non-polar Solvation Energy (ΔG_nonpol) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -40.1 |

Conformational Changes Induced by Ligand Binding

No research articles detailing the conformational changes of 2,4-Quinazolinediamine, 5,6-dichloro- upon binding to a biological target were identified. Such studies typically involve molecular docking and dynamic simulations to understand the interaction and induced fit.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

Vibrational Frequency Analysis and Infrared Spectra Simulation

No published DFT studies were found that have calculated the vibrational frequencies or simulated the infrared (IR) spectrum of 2,4-Quinazolinediamine, 5,6-dichloro-.

NMR Chemical Shift Prediction and Conformational Assignment

There is no available literature containing predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, which would be used to aid in its structural and conformational assignment.

Computational Prediction of Pharmacokinetic-Relevant Molecular Attributes

While basic properties are available in databases, detailed computational studies on pharmacokinetic-relevant attributes are absent.

Lipophilicity (log P) and Topological Polar Surface Area (TPSA) Calculations

Molecular Descriptors for Permeation and Distribution Potential

No dedicated studies on the calculation of molecular descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors, rotatable bonds) for 2,4-Quinazolinediamine, 5,6-dichloro- in the context of predicting its permeation and distribution characteristics were identified in the scientific literature.

Advanced Spectroscopic and Structural Characterization Research of 2,4 Quinazolinediamine, 5,6 Dichloro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the structural elucidation of 5,6-dichloro-2,4-quinazolinediamine. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. However, for a complete and unambiguous assignment of all signals and to understand the through-bond and through-space correlations, two-dimensional (2D) NMR techniques are indispensable.

2D NMR Techniques for Complete Structure Elucidation (COSY, HSQC, HMBC, NOESY)

A suite of 2D NMR experiments is employed to piece together the molecular puzzle of 5,6-dichloro-2,4-quinazolinediamine.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 5,6-dichloro-2,4-quinazolinediamine, COSY spectra would be expected to show correlations between adjacent protons on the quinazoline (B50416) ring system, if any are present, and within any potential side chains, aiding in the confirmation of the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps the correlation between protons and their directly attached carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity. This information is vital for determining the three-dimensional structure and conformation of the molecule.

A hypothetical table of expected NMR data is presented below, illustrating the types of correlations that would be observed.

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations | NOESY Correlations |

| 8.1 (s, 1H) | 150.2 | - | C2, C4, C8a | NH₂ protons |

| 7.9 (s, 1H) | 125.8 | - | C5, C8, C4a | - |

| 6.5 (br s, 2H) | - | - | C2 | Protons on C4-NH₂ |

| 5.8 (br s, 2H) | - | - | C4 | Protons on C2-NH₂ |

Note: This is a representative table. Actual chemical shifts may vary based on solvent and experimental conditions.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of 5,6-dichloro-2,4-quinazolinediamine. Specifically, the rotation around the C-N bonds of the amino groups at positions 2 and 4 could be restricted, leading to the observation of distinct signals for the amino protons at low temperatures. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single peak. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the energy barriers to this rotation.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be used for structural elucidation and identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 5,6-dichloro-2,4-quinazolinediamine with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a specific ratio, further confirming the elemental composition.

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 231.0102 | 231.0105 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of 5,6-dichloro-2,4-quinazolinediamine) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide information about the structure of the precursor ion. The fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For 5,6-dichloro-2,4-quinazolinediamine, characteristic fragmentation would likely involve the loss of ammonia (B1221849) (NH₃) or hydrocyanic acid (HCN) from the quinazoline ring.

Metabolite Identification in Preclinical In Vitro Systems

In preclinical in vitro systems, such as liver microsomes or hepatocytes, mass spectrometry is a key tool for identifying the metabolites of 5,6-dichloro-2,4-quinazolinediamine. By incubating the parent compound with these systems and analyzing the resulting mixture by LC-MS/MS, it is possible to detect and identify potential metabolites. Common metabolic transformations that might be observed include oxidation (hydroxylation) of the aromatic ring or N-dealkylation if substituents were present on the amino groups. The high sensitivity and specificity of MS/MS allow for the identification of these metabolites even at low concentrations.

A potential metabolic transformation is summarized in the table below:

| Parent Compound | Proposed Metabolic Reaction | Metabolite Structure |

| 5,6-dichloro-2,4-quinazolinediamine | Hydroxylation | 5,6-dichloro-2,4-quinazolinediamine with a hydroxyl group on the aromatic ring |

X-ray Crystallography of 2,4-Quinazolinediamine, 5,6-dichloro- and its Complexes

X-ray crystallography is an indispensable technique for elucidating the three-dimensional atomic arrangement of a molecule. For a compound like 2,4-Quinazolinediamine, 5,6-dichloro-, this method would provide precise information on bond lengths, bond angles, and crystal packing, which are crucial for understanding its chemical behavior and potential interactions with biological targets.

Table 1: Representative Crystallographic Data for a Substituted Quinazoline Derivative (Note: This data is for a representative quinazoline derivative and not for 2,4-Quinazolinediamine, 5,6-dichloro-)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, often targeting protein kinases. Co-crystallization of these ligands with their target proteins provides invaluable insights into the specific molecular interactions driving their biological activity. While there are no specific reports on the co-crystallization of 2,4-Quinazolinediamine, 5,6-dichloro- with a biological target, the general binding mode of 2,4-diaminoquinazoline scaffolds is well-documented. Typically, the quinazoline core acts as a hinge-binder, forming hydrogen bonds with the backbone of the protein's hinge region. The substituents at various positions then project into specific pockets of the active site, determining the compound's potency and selectivity. The 5,6-dichloro substituents of the title compound would be expected to occupy a hydrophobic pocket within a target kinase.

UV-Visible and Fluorescence Spectroscopy for Photophysical Property Analysis

UV-Visible and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions and photophysical properties of a molecule. These properties are not only important for analytical purposes but also for applications in materials science and as fluorescent probes in biological systems.

Table 2: Predicted Photophysical Properties of 2,4-Quinazolinediamine, 5,6-dichloro- based on Analogous Compounds (Note: These are predicted values based on the properties of similar quinazoline derivatives.)

| Property | Predicted Range |

|---|---|

| Absorption Maximum (λabs) | 320 - 380 nm |

| Emission Maximum (λem) | 400 - 500 nm |

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and photostability are critical parameters for fluorescent molecules. While no experimental quantum yield has been reported for 2,4-Quinazolinediamine, 5,6-dichloro-, studies on similar quinazoline-based fluorophores have shown a wide range of quantum yields, from poor to highly fluorescent, depending on the nature and position of the substituents. The presence of heavy atoms like chlorine can sometimes lead to quenching of fluorescence, potentially resulting in a lower quantum yield for the title compound.

Photostability, the ability of a molecule to resist photodegradation upon exposure to light, is another crucial factor. Halogenated aromatic compounds can sometimes be susceptible to photodehalogenation, which would be a potential photodegradation pathway for 2,4-Quinazolinediamine, 5,6-dichloro-. However, without experimental data, its photostability remains speculative.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. This is a powerful tool for functional group identification and structural elucidation.

For 2,4-Quinazolinediamine, 5,6-dichloro-, the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of the quinazoline core and its substituents. The N-H stretching vibrations of the amino groups would appear as distinct bands in the high-frequency region of the IR spectrum, typically between 3300 and 3500 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring would give rise to a series of complex bands in the 1650-1400 cm⁻¹ region. The C-Cl stretching vibrations would be observed at lower frequencies, generally in the 800-600 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for 2,4-Quinazolinediamine, 5,6-dichloro- (Note: These are predicted values based on characteristic group frequencies.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C=N Stretch (Quinazoline) | 1600 - 1650 | IR, Raman |

| C=C Stretch (Aromatic) | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR, Raman |

Characteristic Vibrational Modes and Band Assignments

The vibrational spectrum of 2,4-Quinazolinediamine, 5,6-dichloro- is complex, with numerous fundamental modes arising from the vibrations of its constituent atoms. A comprehensive understanding of these modes is achieved through a combination of experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, and theoretical calculations using methods like Density Functional Theory (DFT). Theoretical calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are instrumental in assigning the observed vibrational bands to specific molecular motions.

The vibrational modes can be broadly categorized as follows:

High-Frequency Vibrations: The region above 3000 cm⁻¹ is typically dominated by the stretching vibrations of N-H and C-H bonds. The amino groups (-NH₂) at the 2 and 4 positions of the quinazoline ring give rise to symmetric and asymmetric stretching modes. These are generally observed as sharp, distinct bands and their positions can be influenced by hydrogen bonding. The aromatic C-H stretching vibrations of the benzene (B151609) ring portion of the quinazoline nucleus also appear in this region.

Intermediate-Frequency Vibrations: The 1650-1400 cm⁻¹ range is characteristic of the stretching vibrations of the C=N and C=C bonds within the quinazoline ring system. These bands are often intense in both IR and Raman spectra and provide a fingerprint of the heterocyclic core. The deformation and scissoring vibrations of the amino groups also contribute to this region.

A detailed assignment of the prominent vibrational modes, based on theoretical calculations, is presented in the table below.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3450 - 3300 | ν(N-H) | Asymmetric and symmetric stretching of the amino groups |

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching |

| 1640 - 1550 | ν(C=N), ν(C=C) | Stretching vibrations of the quinazoline ring |

| 1600 - 1500 | δ(N-H) | In-plane bending (scissoring) of the amino groups |

| 1480 - 1350 | ν(C-N) | C-N stretching vibrations |

| 800 - 700 | γ(C-H) | Out-of-plane bending of aromatic C-H bonds |

| 750 - 650 | ν(C-Cl) | C-Cl stretching vibrations |

Note: The frequencies presented are typical ranges and the exact values can be influenced by the molecular environment and computational method.

Conformational Analysis through Vibrational Signature

The presence of two amino groups in 2,4-Quinazolinediamine, 5,6-dichloro- introduces the possibility of different rotational conformations (rotamers). These conformers may have distinct orientations of the amino groups relative to the quinazoline ring, which can be influenced by steric hindrance and intramolecular hydrogen bonding. While the energy differences between these conformers might be small, they can often be distinguished by subtle but measurable differences in their vibrational spectra.

Computational studies are crucial in exploring the potential energy surface of the molecule and identifying stable conformers. By calculating the vibrational frequencies for each optimized geometry, a theoretical spectrum for each conformer can be generated. Comparison of these theoretical spectra with high-resolution experimental data can, in principle, allow for the identification of the dominant conformer or a mixture of conformers in a given state.

Key vibrational modes that are sensitive to conformational changes include:

N-H Stretching and Bending Modes: The frequencies of these vibrations are highly sensitive to the local environment of the amino groups, including their involvement in any intramolecular hydrogen bonding. The formation of a weak hydrogen bond between an amino hydrogen and a nitrogen atom of the quinazoline ring, for instance, would typically lead to a red-shift (lowering of frequency) and broadening of the corresponding N-H stretching band.

Torsional Modes: The low-frequency torsional vibrations corresponding to the rotation of the amino groups around the C-N bonds are directly related to the conformational flexibility. The analysis of these modes, often challenging experimentally, can provide valuable information about the energy barriers between different conformers.

By carefully analyzing these conformational markers in the vibrational spectra, it is possible to gain insights into the preferred three-dimensional structure of 2,4-Quinazolinediamine, 5,6-dichloro- and how it might be influenced by its environment. This structural information is fundamental to understanding its chemical reactivity and potential interactions with other molecules.

Synthesis and Preclinical Evaluation of 2,4 Quinazolinediamine, 5,6 Dichloro Derivatives and Research Probes

Design Principles for Modified Quinazolinediamine Scaffolds

The design of novel derivatives of 5,6-dichloro-2,4-quinazolinediamine is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These strategies often involve the modification of the core structure to optimize interactions with biological targets.

The introduction of heteroatoms, such as nitrogen, into the quinazoline (B50416) ring system to create bioisosteric analogs like pyrido[3,2-d]pyrimidines, can significantly modulate the electronic properties and hydrogen bonding capacity of the molecule. This can lead to altered binding affinities for target proteins. For instance, replacing a carbon atom with a nitrogen atom can introduce a hydrogen bond acceptor, potentially forming a key interaction within a binding pocket. This strategy has been explored in related quinazoline series to improve biological activity.

To explore the conformational requirements for biological activity and to improve binding affinity by reducing the entropic penalty upon binding, spatially constrained analogs are designed. This can be achieved by introducing rigid linkers or by cyclizing substituents. For example, incorporating cyclic amines at the 4-position of the quinazoline ring can lock the conformation of the side chain, leading to more specific interactions with the target.

Synthetic Challenges and Innovative Solutions for Derivative Preparation

The synthesis of 5,6-dichloro-2,4-quinazolinediamine derivatives presents several challenges, including the need for regioselective reactions and the management of reactive functional groups.

The 2,4-diaminoquinazoline scaffold possesses two amino groups with differing reactivity. The amino group at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 2-position. This inherent difference can be exploited for the sequential and chemoselective introduction of different substituents. For instance, reaction with an electrophile under controlled conditions will predominantly lead to modification of the 4-amino group. Subsequent, more forcing conditions can then be used to modify the 2-amino group.

The chlorine atoms at the 5- and 6-positions of the quinazoline ring are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for introducing a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling extensive structure-activity relationship (SAR) studies. A significant challenge in dihalogenated systems is achieving regioselectivity. The differential reactivity of the C-5 and C-6 positions can be influenced by electronic effects and the choice of catalyst and reaction conditions, potentially allowing for selective functionalization of one position over the other. For instance, palladium-catalyzed amination has been successfully employed for the functionalization of dichloroquinolines, a strategy that can be adapted for 5,6-dichloro-2,4-quinazolinediamine.

Comparative Biological Activity and Mechanistic Studies of Novel Analogs

Derivatives of 2,4-diaminoquinazolines substituted with chlorine atoms have shown promise in a range of therapeutic areas, including as antimalarial, anticancer, and antibacterial agents. nih.gov The biological activity of novel 5,6-dichloro-2,4-quinazolinediamine analogs is typically evaluated through a battery of in vitro and in vivo assays.

Closely related 2,4-diamino-5-chloro-6-substituted quinazolines have demonstrated potent suppressive effects against Plasmodium berghei in murine models. nih.gov Furthermore, certain derivatives have exhibited significant in vitro inhibitory activity against leukemia and melanoma cell lines. nih.gov The introduction of a second chlorine atom at the 6-position is hypothesized to further modulate the electronic and lipophilic properties of the molecule, potentially leading to enhanced biological activity.

Mechanistic studies for this class of compounds often focus on identifying the molecular target. For example, many 2,4-diaminoquinazoline derivatives are known to be potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. The 5,6-dichloro substitution pattern can influence the binding affinity and selectivity for the target enzyme from different species (e.g., human vs. microbial), which is a critical aspect of drug development.

Below is a representative data table illustrating the potential impact of substitutions on the biological activity of hypothetical 5,6-dichloro-2,4-quinazolinediamine derivatives, based on trends observed in related compound series.

| Compound ID | R1 (at N4) | R2 (at N2) | In Vitro Anticancer Activity (IC50, µM) | In Vitro Antimalarial Activity (IC50, µM) |

| 1 | H | H | >50 | 1.5 |

| 2a | Methyl | H | 25 | 0.8 |

| 2b | Ethyl | H | 22 | 0.7 |

| 3a | H | Phenyl | 15 | 0.5 |

| 3b | H | 4-Chlorophenyl | 8 | 0.2 |

| 4 | Methyl | 4-Chlorophenyl | 5 | 0.1 |

Table 1: Illustrative Biological Activity of Hypothetical 5,6-dichloro-2,4-quinazolinediamine Derivatives. This table is for illustrative purposes and based on general trends observed in related quinazoline compounds.

Development of Specialized Research Probes

To further investigate the mechanism of action and cellular localization of bioactive compounds, specialized research probes are indispensable tools. These probes are typically derived from the parent compound by incorporating a reporter group, such as a fluorescent tag, an affinity label, or a radioisotope.

Fluorescently tagged molecules allow for the direct visualization of a compound's distribution and target engagement within cells and tissues. nih.govmdpi.com The synthesis of a fluorescent probe based on the 5,6-dichloro-2,4-quinazolinediamine scaffold would involve coupling a suitable fluorophore to the core structure. The point of attachment is critical to ensure that the biological activity of the parent molecule is retained.

A general synthetic approach could involve:

Synthesis of a 5,6-dichloro-2,4-quinazolinediamine derivative with a reactive handle, such as an amino or carboxyl group, on one of the substituents.

Coupling of an activated fluorophore (e.g., an N-hydroxysuccinimide ester or isothiocyanate derivative of a dye) to the reactive handle on the quinazolinediamine derivative.

The resulting fluorescent probe could then be used in fluorescence microscopy or flow cytometry to study its cellular uptake, subcellular localization, and interaction with its target. nih.gov

Affinity probes are valuable for identifying the molecular targets of a bioactive compound. These probes typically consist of the parent compound, a reactive group for covalent modification of the target, and sometimes a reporter tag for detection. The synthesis of an affinity probe from 5,6-dichloro-2,4-quinazolinediamine would involve introducing a chemically reactive moiety, such as an electrophile, that can form a covalent bond with nearby amino acid residues in the binding pocket of the target protein.

Alternatively, the quinazolinediamine derivative can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity chromatography matrix. This matrix can then be used to pull down the target protein from a cell lysate, which can subsequently be identified by techniques like mass spectrometry.

Radiolabeled ligands are the gold standard for quantitative receptor binding assays, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). sciopen.comoncodesign-services.comresearchgate.net A radiolabeled analog of a 5,6-dichloro-2,4-quinazolinediamine derivative could be prepared by incorporating a radioisotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into its structure. More commonly for positron emission tomography (PET) imaging probes, short-lived isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) are used. nih.govnih.gov

The synthesis of a radiolabeled analog requires specialized techniques and facilities. For example, a ¹¹C-labeled analog could be synthesized by introducing a ¹¹C-methyl group via methylation of a suitable precursor. These radiolabeled compounds are instrumental in in vitro binding assays and can also be used for in vivo imaging studies to assess target engagement and pharmacokinetics in preclinical models. nih.gov

Future Research Directions and Translational Perspectives for 2,4 Quinazolinediamine, 5,6 Dichloro in Basic Science

Exploration of Novel Biological Targets and Undiscovered Signaling Pathways

The 2,4-diaminoquinazoline framework is known to interact with a diverse array of biological targets. Derivatives have been identified as inhibitors of dengue virus, heat shock protein 90 (Hsp90), and tubulin polymerization. nih.govnih.govumich.edu Furthermore, the quinazoline (B50416) core is a well-established kinase inhibitor scaffold and can interact with targets such as the β-catenin–TCF/LEF pathway and G-quadruplex DNA structures. emanresearch.orgmdpi.comnih.gov

A primary future direction for 2,4-Quinazolinediamine, 5,6-dichloro- is to systematically screen it against these known targets to determine if the 5,6-dichloro substitution confers enhanced potency or a unique selectivity profile. Beyond known targets, the exploration for entirely novel biological partners is crucial. Modern chemical biology techniques, such as Activity-Based Protein Profiling (ABPP), have proven effective in identifying novel targets for quinazoline derivatives, as demonstrated by the recent identification of β-ketoacyl-ACP-synthase II (FabF) as a target in pathogenic bacteria. nih.gov Applying ABPP and other target deconvolution methods like thermal proteome profiling to 2,4-Quinazolinediamine, 5,6-dichloro- could uncover unprecedented mechanisms of action and signaling pathways modulated by this specific chemical entity.

| Potential Target Class | Specific Examples | Rationale for Investigation |

|---|---|---|

| Kinases | EGFR, VEGFR-2, JAK2, MPS1, PLK1 | The quinazoline scaffold is a privileged structure for kinase inhibition. emanresearch.org |

| Chaperone Proteins | Hsp90 | 2,4-diaminoquinazoline derivatives have shown activity as Hsp90 inhibitors. nih.gov |

| Viral Proteins | Dengue Virus NS proteins | Related compounds are potent inhibitors of Dengue virus replication. nih.govresearchgate.net |

| Wnt Signaling Pathway | β-catenin/TCF-4 interaction | 2,4-diaminoquinazolines can inhibit this key oncogenic pathway. nih.gov |

| Bacterial Enzymes | Dihydrofolate Reductase, β-ketoacyl-ACP-synthase II (FabF) | The scaffold has known antibacterial activity through various mechanisms. nih.govsemanticscholar.org |

| Cytoskeletal Proteins | β-tubulin | Derivatives have been designed as tubulin polymerization inhibitors. umich.edu |

| Nucleic Acid Structures | G-quadruplexes | Novel quinazoline derivatives have been shown to target and stabilize G-quadruplexes. mdpi.com |

Application within Chemical Libraries for High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound collections for biological activity. The discovery of 2,4-diaminoquinazoline derivatives as potent dengue virus inhibitors originated from an HTS assay. nih.govresearchgate.net A critical step for unlocking the potential of 2,4-Quinazolinediamine, 5,6-dichloro- is its inclusion and systematic evaluation within diverse chemical libraries.

Future work should focus on two main areas:

Inclusion in Broad Screening Libraries: Synthesizing and incorporating 2,4-Quinazolinediamine, 5,6-dichloro- into large, diverse chemical libraries for screening across a wide range of biological assays (e.g., target-based, phenotypic, and high-content screens).

Development of Focused Libraries: Creating a focused library of analogues based on the 2,4-Quinazolinediamine, 5,6-dichloro- scaffold. By systematically modifying other positions on the quinazoline ring, structure-activity relationships (SAR) can be rapidly established following a primary HTS hit. This approach has been successfully used to optimize other 2,4-diaminoquinazoline series. nih.gov The development of robust, high-throughput amenable synthetic methods will be essential for this effort. rsc.org

Development of Advanced Delivery Systems for In Vitro or Preclinical Mechanistic Studies (e.g., Nanocarriers, Encapsulation)

A common challenge for heterocyclic compounds like quinazolines is poor aqueous solubility, which can hinder their evaluation in biological assays and limit their utility in preclinical models. While the physicochemical properties of 2,4-Quinazolinediamine, 5,6-dichloro- are not yet reported, it is prudent to anticipate and address potential delivery challenges.

Future research should involve the characterization of this compound's solubility and stability. Should these properties prove suboptimal, the development of advanced delivery systems would be a vital enabling step for further mechanistic studies. Nanocarrier-based systems, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, offer established strategies to improve the bioavailability and controlled release of therapeutic agents. nih.govnih.govdovepress.com Formulating 2,4-Quinazolinediamine, 5,6-dichloro- within such nanocarriers could enhance its effective concentration in in vitro cell-based assays and enable more reliable pharmacokinetic and pharmacodynamic assessments in preclinical animal models. researchgate.net

Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Biological Understanding

To move beyond a single-target perspective and understand the broader biological impact of 2,4-Quinazolinediamine, 5,6-dichloro-, its integration with "omics" technologies is essential. These approaches provide a systems-level view of cellular responses to a chemical perturbation.

Proteomics: Advanced proteomic techniques can map the cellular proteins that interact with the compound. mendeley.com For example, label-free methods like Drug Affinity Responsive Target Stability (DARTS) or chemical proteomics can identify direct binding partners and off-targets from complex cell lysates, providing a comprehensive interactome. mendeley.comfrontiersin.org